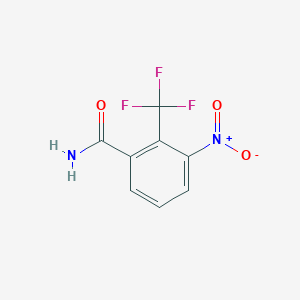

3-Nitro-2-(trifluoromethyl)benzamide

Description

Properties

Molecular Formula |

C8H5F3N2O3 |

|---|---|

Molecular Weight |

234.13 g/mol |

IUPAC Name |

3-nitro-2-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C8H5F3N2O3/c9-8(10,11)6-4(7(12)14)2-1-3-5(6)13(15)16/h1-3H,(H2,12,14) |

InChI Key |

REIYUIXTRWQTNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis via Nitrile and Amide Intermediates

A detailed synthetic route reported involves the preparation of 2-chloro-6-trifluoromethylbenzonitrile followed by hydrogenation and hydrolysis to yield the benzamide derivative:

| Step | Reaction Description | Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Fluorination and cyanide substitution of 2,3-dichlorotrifluorotoluene to yield 2-chloro-6-trifluoromethylbenzonitrile | 90–100°C, sodium cyanide, N,N-dimethylacetamide solvent, 4 h | 87.6% yield, 97.8% GC purity |

| 2 | Hydrogenation of nitrile to amine intermediate using palladium or platinum catalysts under hydrogen atmosphere | 25°C, 1.5 atm H2, 16 h | 93.3% yield, 98.1% HPLC purity |

| 3 | Hydrolysis of nitrile to benzamide using NaOH or KOH aqueous solution | 100°C, 2–4 h | 88.8–89.9% yield, >96% HPLC purity |

This method avoids highly toxic reagents, uses relatively inexpensive starting materials, and achieves overall yields exceeding 67% with high purity (>97%).

Reductive Aminocarbonylation of Nitroarenes

An advanced catalytic method involves reductive aminocarbonylation of aryl halides with nitroarenes to form benzamides directly:

Catalysts and Conditions:

Using cobalt carbonyl complexes (e.g., Co2(CO)8), zinc or manganese reductants, and additives like trimethylsilyl iodide (TMSI), the reaction proceeds in solvents such as dimethylformamide (DMF) at 120°C over 16 hours.Reaction Scope:

This method has been successfully applied to prepare various benzamides, including trifluoromethyl-substituted derivatives, with yields up to 87%.Advantages:

This approach allows direct conversion of nitroarenes to amides under milder conditions without isolating intermediates, improving efficiency and reducing waste.

Comparative Analysis of Preparation Methods

Comprehensive Research Findings and Notes

The multi-step route via 2-chloro-6-trifluoromethylbenzonitrile is industrially promising due to the use of cheap and readily available raw materials and avoidance of highly toxic reagents such as chlorination agents releasing HCl and SO2 gases.

The nitration step is critical for regioselectivity; controlled temperature and slow addition of nitrating agents prevent over-nitration and side reactions.

The reductive aminocarbonylation method represents a modern catalytic approach that streamlines synthesis but may require optimization for scale-up due to catalyst cost and reaction conditions.

Purification techniques commonly involve solvent extraction, crystallization, and chromatographic methods to achieve >97% purity suitable for pharmaceutical applications.

Summary Table of Key Reaction Parameters for Multi-step Synthesis of 3-Nitro-2-(trifluoromethyl)benzamide

| Step | Reactants | Catalyst(s) | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| Fluorination & Cyanide substitution | 2,3-Dichlorotrifluorotoluene, NaCN | None | N,N-Dimethylacetamide | 90–100 | 4 | 87.6 | 97.8 (GC) |

| Hydrogenation of nitrile | 2-Chloro-6-trifluoromethylbenzonitrile | Pd/C, Pt/C, or Raney Ni | THF, MeOH | 25 | 16 | 93.3 | 98.1 (HPLC) |

| Hydrolysis to benzamide | 2-Trifluoromethylbenzonitrile | NaOH, KOH, or LiOH | Water, MeOH, EtOH | 100 | 2–4 | 89.9 | 98.8 (HPLC) |

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-2-(trifluoromethyl)benzamide undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed:

Reduction: 3-Amino-2-(trifluoromethyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

While "3-Nitro-2-(trifluoromethyl)benzamide" is not directly discussed in the provided search results, related compounds and concepts offer insights into potential applications, particularly in medicinal chemistry and related scientific research.

Potential Applications Based on Related Compounds and Research

- Antitubercular Agent Precursor: 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and its benzamide derivative are precursors in synthesizing 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZ), a promising class of antitubercular agents . "this compound" might serve a similar role in synthesizing related compounds with antitubercular activity.

- P2Y6 Receptor Antagonists: 3-Nitro-2-(trifluoromethyl)-2H-chromene derivatives are P2Y6 receptor antagonists . The trifluoromethylbenzamide compound could be explored for similar activity or as a building block for more potent antagonists.

- Herbicide Synthesis: Nitisinone, a triketone herbicide, contains a nitro-trifluoromethylbenzoyl moiety . "this compound" might be useful in synthesizing new herbicides or studying the structure-activity relationships of existing ones.

- Pharmacophore Modeling: Pharmacophore models are used to identify essential structural features of molecules that interact with specific biological targets . Given the presence of nitro and trifluoromethyl groups, "this compound" could be a valuable scaffold in pharmacophore modeling studies for various targets.

- Chemical Synthesis: 2-Nitro-4-trifluoromethyl benzonitrile can be used to prepare 2-nitro-4-trifluoromethyl benzamide . The benzamide can then be used to produce methyl 2-nitro-4-trifluoromethylbenzoate .

Mechanism of Action

The mechanism of action of 3-Nitro-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Similarity Scores

The following table summarizes structurally related benzamide derivatives, their substituent patterns, and similarity scores (based on ):

| CAS No. | Compound Name | Substituent Positions | Similarity Score |

|---|---|---|---|

| 883028-23-7 | N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide | 4-CF₃, 3-NO₂, 4-CH₃ | 1.00 |

| 3319-17-3 | 4-Nitro-N-(3-(trifluoromethyl)phenyl)benzamide | 4-NO₂, 3-CF₃ | 0.90 |

| 1807058-35-0 | N-(3-Nitro-2-(trifluoromethyl)phenyl)acetamide | 3-NO₂, 2-CF₃, acetylated amine | 0.86 |

| 57421-00-8 | N-(2-Amino-3-nitro-5-(trifluoromethyl)phenyl)benzamide | 3-NO₂, 5-CF₃, 2-NH₂ | 0.85 |

Key Observations :

- Substituent Position : The highest similarity (1.00) is observed for N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide , which shares the nitro and trifluoromethyl groups but introduces a methyl group at the 4-position. This modification likely enhances steric bulk without significantly altering electronic properties .

- Amino-Nitro Synergy: The compound with an amino group at the 2-position (57421-00-8) shows reduced similarity (0.85), suggesting that competing electron-donating (NH₂) and electron-withdrawing (NO₂, CF₃) groups may destabilize the aromatic system or affect reactivity .

Comparison with Agrochemical Benzamides

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): Flutolanil, a fungicide, shares the 2-CF₃ benzamide core but replaces the nitro group with a methoxy-isopropyl chain. This substitution increases hydrophobicity and likely improves membrane permeability in target fungi .

Fluopyram Metabolites :

Fluopyram, a systemic fungicide, degrades into 2-(trifluoromethyl)benzamide , a simpler analog lacking the nitro group. This metabolite retains sufficient bioactivity to necessitate regulatory monitoring, highlighting the critical role of the trifluoromethyl group in pesticidal efficacy .

Pharmaceutical Analogs

- Nilotinib (Anticancer Drug) :

Nilotinib incorporates a benzamide moiety with multiple substituents, including a trifluoromethyl group and pyrimidine ring. While structurally more complex, its design emphasizes the importance of trifluoromethyl groups in enhancing target (kinase) binding affinity and metabolic stability—a property shared with 3-nitro-2-(trifluoromethyl)benzamide .

Research Findings and Implications

- Synthetic Accessibility : Compounds like N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide () demonstrate that bis-trifluoromethyl derivatives are synthetically feasible but may require specialized reagents (e.g., chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate). The single-CF₃ group in this compound likely simplifies synthesis .

- Stability and Reactivity : The nitro group’s electron-withdrawing nature could render this compound susceptible to reduction under biological conditions, a property exploited in prodrug designs but requiring stabilization for pesticidal use .

Biological Activity

3-Nitro-2-(trifluoromethyl)benzamide is an aromatic compound notable for its unique structural features, which include a nitro group at the 3-position and a trifluoromethyl group at the 2-position of the benzamide structure. This molecular arrangement significantly influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is . The trifluoromethyl group contributes to its electron-withdrawing properties, enhancing the compound's reactivity and potential interactions with biological macromolecules. The presence of the nitro group also plays a crucial role in modulating the compound's biological effects.

Synthesis Methods

The synthesis of this compound typically involves multiple steps, including the introduction of the trifluoromethyl group via various reagents such as trifluoromethylsilane. These methods allow for controlled synthesis while maintaining high yields of the target compound.

Antimycobacterial Activity

Research indicates that this compound exhibits significant antimycobacterial activity, particularly against Mycobacterium tuberculosis (Mtb). A study demonstrated that derivatives containing a nitro substituent in the 3-position showed markedly higher activity compared to other structural variations. The minimal inhibitory concentration (MIC) for some derivatives reached as low as 16 ng/mL, indicating potent activity against Mtb, which is a critical target in tuberculosis treatment .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of this compound. The compound was evaluated for its effects on various cell lines, revealing that while it possesses antimicrobial properties, it also exhibits cytotoxic effects at higher concentrations. This duality necessitates careful consideration in therapeutic applications to balance efficacy against potential toxicity .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and pathways within bacterial cells. For instance, it has been identified as an inhibitor of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an enzyme essential for the survival of Mtb . Its ability to disrupt critical metabolic processes highlights its potential as an antitubercular agent.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to elucidate structure-activity relationships (SAR). The following table summarizes key features and activities of related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide | Contains chlorine instead of hydrogen | Increased reactivity due to chlorine |

| 4-Nitro-2-(trifluoromethyl)benzoic acid | Nitro group at para position | Acidic properties due to carboxylic acid |

| 3-Amino-2-(trifluoromethyl)benzamide | Amino group instead of nitro | Potential for different biological activity |

This comparative analysis illustrates how variations in substituents affect reactivity and biological profiles, providing insights into the design of new derivatives with enhanced therapeutic potential.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antitubercular Activity : A library study involving multiple benzamide derivatives found that those with a nitro substitution at the 3-position exhibited significantly higher antitubercular activity compared to other configurations, reinforcing the importance of structural positioning in drug design .

- Cytotoxicity Assessments : Investigations into cytotoxicity revealed varying degrees of cell line sensitivity, emphasizing the need for further research into selective targeting mechanisms to minimize adverse effects while maximizing therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for preparing 3-nitro-2-(trifluoromethyl)benzamide, and what challenges arise during its purification?

The synthesis typically involves multi-step reactions, starting with nitration and trifluoromethylation of benzamide precursors. Key steps include coupling reactions (e.g., amidation) using activated acylating agents like benzoyl chloride derivatives under anhydrous conditions. Purification challenges arise due to the compound’s nitro and trifluoromethyl groups, which may lead to byproducts from incomplete reactions or isomerization. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using polar aprotic solvents (e.g., DMF/water) is often employed. Monitoring reaction progress via TLC or HPLC is critical .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR are essential for confirming the trifluoromethyl group’s presence and positional isomerism. NMR helps resolve aromatic carbon environments .

- X-ray Crystallography : Resolves molecular geometry and confirms nitro/trifluoromethyl substitution patterns. Tools like SHELXL (for refinement) and Mercury (for visualization) are standard .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives targeting specific enzymes?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities between this compound derivatives and enzyme active sites. For example, docking studies with bacterial enzymes (e.g., AcpS-PPTase) can identify key interactions (e.g., hydrogen bonds with nitro groups or hydrophobic contacts with trifluoromethyl moieties). MD simulations (GROMACS) further assess stability of ligand-receptor complexes. Experimental validation via enzymatic inhibition assays (e.g., IC determination) is critical to confirm computational predictions .

Q. What crystallographic challenges arise when resolving structures of this compound derivatives, and how can they be mitigated?

- Disorder in Trifluoromethyl Groups : The CF group’s rotational freedom can cause electron density smearing. Mitigation: Collect high-resolution data (<1.0 Å) and refine with restraints (e.g., ISOR in SHELXL) .

- Twinned Crystals : Common in nitro-substituted compounds. Tools like PLATON’s TWINLAW or the Materials Module in Mercury help identify and model twinning .

- Packing Analysis : Mercury’s void visualization identifies solvent-accessible regions, guiding solvent masking during refinement .

Q. How should researchers resolve contradictions between in vitro bioactivity data and computational predictions?

- Data Triangulation : Cross-validate docking results with experimental assays (e.g., SPR for binding kinetics or ITC for thermodynamics).

- Metabolic Stability Checks : Use microsomal assays to rule out rapid degradation, which may explain discrepancies between predicted and observed activity.

- Synchrotron Crystallography : Resolve protein-ligand co-crystals to confirm binding modes inferred from docking .

Methodological Recommendations

- Crystallography Workflow : Use SHELXD for phase determination, SHELXL for refinement, and Mercury for structure validation (R-factor < 5%, RMSD for bonds < 0.02 Å) .

- Synthetic Optimization : Employ AI-driven retrosynthesis tools (e.g., Reaxys or Pistachio) to predict efficient routes and minimize purification steps .

- Bioactivity Profiling : Combine cytotoxicity assays (e.g., MTT) with transcriptomics to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.